Clortermine hydrochloride (CAS 10389-72-7) is a synthetic sympathomimetic amine and the stable hydrochloride salt of the ortho-chloro positional isomer of chlorphentermine [1]. Structurally, it is a chlorinated analog of phentermine, characterized by a chlorine atom at the 2-position of the phenyl ring[2]. For procurement and material selection, this specific salt form is highly valued for its defined physical stability, presenting as a crystalline solid with a melting point of 245-246 °C, which ensures robust processability in formulation workflows [1]. Pharmacologically, it functions primarily as a serotonin and norepinephrine releasing agent, distinguishing itself from mainstream unsubstituted amphetamine derivatives by its lack of significant dopaminergic activity [2].
Substituting clortermine hydrochloride with its closest analogs introduces critical failures in both experimental design and material handling. Replacing it with unsubstituted phentermine fundamentally alters the pharmacological baseline, as phentermine acts as a potent norepinephrine and dopamine releasing agent (NDRA), which confounds assays requiring the isolation of dopaminergic reward pathways[REFS-1, REFS-2]. Conversely, substituting with its para-chloro isomer, chlorphentermine, introduces severe pharmacokinetic complications; chlorphentermine exhibits an extreme elimination half-life of 40 hours to 5 days, leading to unintended bioaccumulation in chronic dosing models [3]. Finally, procuring the clortermine free base instead of the hydrochloride salt compromises thermal processability and handling, as the free base is a low-boiling liquid (116-118 °C at 16 mmHg) rather than a stable, high-melting solid (245-246 °C) [4].
In repeated-dose animal models, the positional isomerism of the chlorine atom dictates clearance rates. Clortermine hydrochloride exhibits a manageable biological half-life of 9 to 24 hours [1]. In stark contrast, the para-chloro isomer, chlorphentermine, demonstrates a highly prolonged elimination half-life ranging from 40 hours to approximately 5 days[2]. This quantitative difference means that clortermine clears up to 5 times faster, preventing the severe bioaccumulation observed with chlorphentermine during chronic administration protocols.
| Evidence Dimension | Elimination half-life |
| Target Compound Data | 9 to 24 hours (Clortermine HCl) |
| Comparator Or Baseline | 40 hours to 5 days (Chlorphentermine) |
| Quantified Difference | Up to 5-fold faster clearance for the ortho-chloro isomer |
| Conditions | In vivo pharmacokinetic profiling |
Enables researchers to design daily-dosing behavioral models without the confounding variables of extreme drug bioaccumulation.
The selection of the hydrochloride salt of the ortho-chloro isomer provides distinct thermal advantages for formulation. Clortermine hydrochloride presents as a stable crystalline solid with a high melting point of 245-246 °C[1]. This is quantitatively higher than the para-chloro isomer, chlorphentermine hydrochloride, which melts at approximately 234 °C [2]. Furthermore, it avoids the handling complexities of the clortermine free base, which exists as a liquid with a boiling point of 116-118 °C at 16 mmHg [1].
| Evidence Dimension | Melting point / Phase state |
| Target Compound Data | 245-246 °C (Solid) |
| Comparator Or Baseline | ~234 °C (Chlorphentermine HCl) and 116-118 °C @ 16 mmHg (Clortermine free base liquid) |
| Quantified Difference | 10-12 °C higher thermal stability margin than the p-chloro isomer; solid vs. liquid state compared to free base |
| Conditions | Standard atmospheric pressure thermal analysis |
Ensures material integrity during high-temperature compounding, milling, or long-term storage workflows.
Clortermine hydrochloride is structurally differentiated from phentermine by the addition of an ortho-chlorine atom, which fundamentally shifts its monoamine release profile. While phentermine is a potent norepinephrine and dopamine releasing agent (NDRA) that robustly stimulates locomotor activity, clortermine acts primarily on serotonin and norepinephrine, producing very low rates of self-administration and negligible dopaminergic activation[REFS-4, REFS-5]. This lack of dopamine release provides a cleaner pharmacological profile for specific serotonin/norepinephrine behavioral assays.
| Evidence Dimension | Dopamine release and self-administration liability |
| Target Compound Data | Negligible dopamine activity / low self-administration |
| Comparator Or Baseline | Potent dopamine release / high self-administration (Phentermine) |
| Quantified Difference | Exclusion of dopaminergic reward pathway activation |
| Conditions | In vivo self-administration and monoamine release assays |
Critical for procuring a control or test agent in neurochemical assays where dopaminergic confounding must be strictly avoided.
Due to its 9 to 24-hour half-life, clortermine hydrochloride is the required compound for chronic administration studies where researchers must avoid the 5-day bioaccumulation profile of chlorphentermine [1]. This allows for steady-state pharmacokinetic modeling without overlapping dose toxicity.
The 245-246 °C melting point of the hydrochloride salt makes it a highly suitable precursor for high-temperature or high-shear milling processes, where the liquid free base would fail and the lower-melting chlorphentermine hydrochloride might experience phase transitions[1].
In neuropharmacological screening, this compound is selected over phentermine when assay design requires the strict exclusion of dopaminergic reward pathway activation, providing a cleaner baseline for evaluating 5-HT and NE-specific behavioral responses [2].